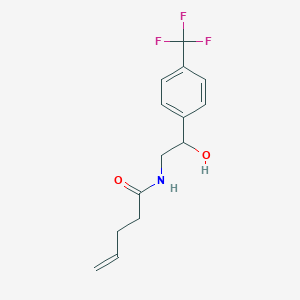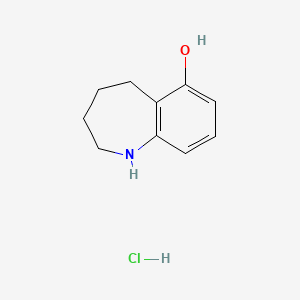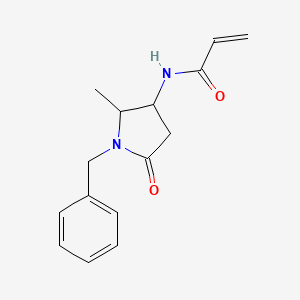
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones, showcasing broad spectrum antitumor activity. Although the specific compound was not directly mentioned, the research on similar quinazolinone derivatives provides a foundation for understanding the potential antitumor properties of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. These compounds exhibited significant potency against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, through inhibition of critical kinases like EGFR-TK and B-RAF kinase Ibrahim A. Al-Suwaidan et al., 2016.
Molecular Docking and Design
The design and synthesis of compounds related to the structural framework of this compound have been explored for their potential in inhibiting key enzymes or receptors involved in disease progression. Molecular docking studies provide insights into the binding efficiency of such compounds with targeted proteins, paving the way for the development of novel inhibitors with potential therapeutic applications.
Thermo-Physical Characterization
Research by D. R. Godhani et al. (2013) on the thermo-physical properties of 1,3,4-oxadiazole derivatives highlights the importance of understanding the physical and chemical properties of compounds similar to this compound. These studies offer valuable information on the solubility, density, viscosity, and ultrasonic sound velocity of such compounds, which are crucial for their formulation and potential application in medicinal chemistry D. R. Godhani et al., 2013.
Synthesis and Cytotoxic Evaluation
The synthesis and cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole derivatives, as discussed by F. Hassanzadeh et al. (2019), shed light on the potential anticancer properties of these compounds. By examining their effects on cancer cell lines, such as MCF-7 and HeLa, these studies contribute to the ongoing search for more effective and selective anticancer agents. The structure-activity relationship (SAR) analysis of these derivatives can inform the optimization of this compound for enhanced anticancer efficacy F. Hassanzadeh et al., 2019.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-10-18-14(23-19-10)8-16-13(21)6-7-20-9-17-12-5-3-2-4-11(12)15(20)22/h2-5,9H,6-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVJFEKHWXMWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)

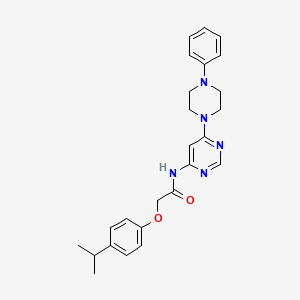
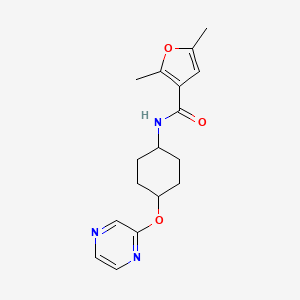
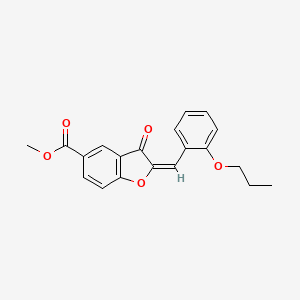
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2744193.png)
